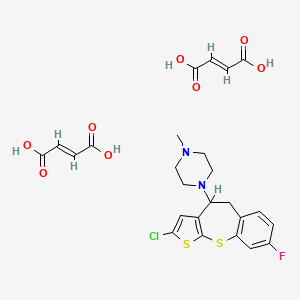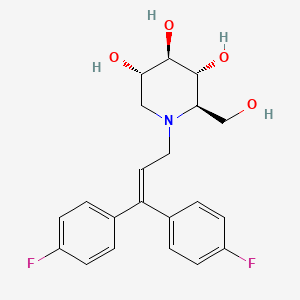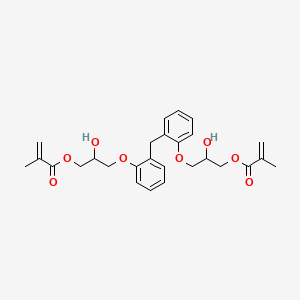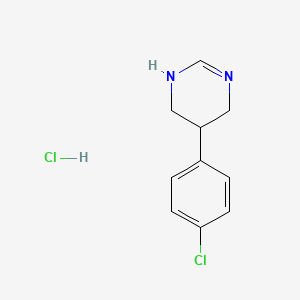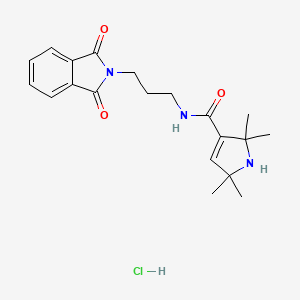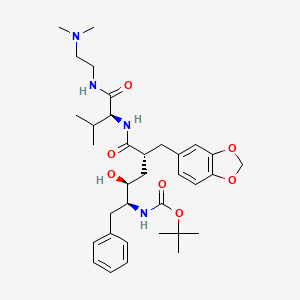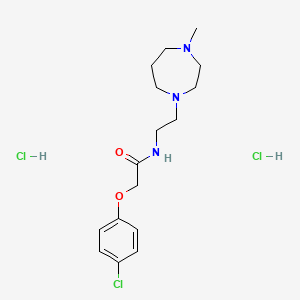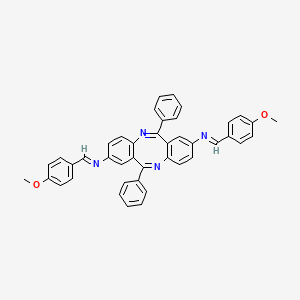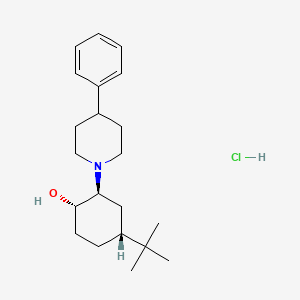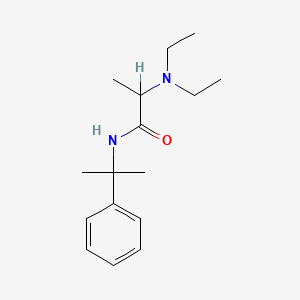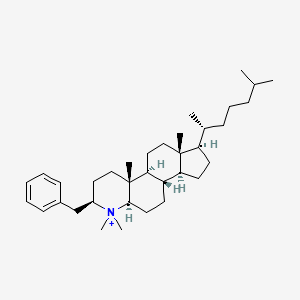
1H-Indeno(5,4-f)quinolinium, 7-((1R)-1,5-dimethylhexyl)hexadecahydro-1,1,4a,6a-tetramethyl-2-(phenylmethyl)-, (2R,4aR,4bS,6aR,7R,9aS,9bS,11aR)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indeno(5,4-f)quinolinium, 7-((1R)-1,5-dimethylhexyl)hexadecahydro-1,1,4a,6a-tetramethyl-2-(phenylmethyl)-, (2R,4aR,4bS,6aR,7R,9aS,9bS,11aR)- is a complex organic compound with a unique structure that combines elements of indenoquinolinium and hexadecahydro frameworks
Méthodes De Préparation
The synthesis of 1H-Indeno(5,4-f)quinolinium, 7-((1R)-1,5-dimethylhexyl)hexadecahydro-1,1,4a,6a-tetramethyl-2-(phenylmethyl)- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Formation of the Indenoquinolinium Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indenoquinolinium core.
Introduction of the Hexadecahydro Framework: This step involves the addition of the hexadecahydro moiety through hydrogenation or other reduction reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1H-Indeno(5,4-f)quinolinium, 7-((1R)-1,5-dimethylhexyl)hexadecahydro-1,1,4a,6a-tetramethyl-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions using hydrogen gas or metal hydrides can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Indeno(5,4-f)quinolinium, 7-((1R)-1,5-dimethylhexyl)hexadecahydro-1,1,4a,6a-tetramethyl-2-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indeno(5,4-f)quinolinium, 7-((1R)-1,5-dimethylhexyl)hexadecahydro-1,1,4a,6a-tetramethyl-2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.
Modulating Gene Expression: It can affect the expression of specific genes, leading to changes in protein synthesis and cellular function.
Propriétés
Numéro CAS |
732920-20-6 |
|---|---|
Formule moléculaire |
C35H58N+ |
Poids moléculaire |
492.8 g/mol |
Nom IUPAC |
(1R,3aS,3bS,5aR,7R,9aR,9bS,11aR)-7-benzyl-6,6,9a,11a-tetramethyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinolin-6-ium |
InChI |
InChI=1S/C35H58N/c1-25(2)12-11-13-26(3)30-17-18-31-29-16-19-33-35(5,32(29)21-23-34(30,31)4)22-20-28(36(33,6)7)24-27-14-9-8-10-15-27/h8-10,14-15,25-26,28-33H,11-13,16-24H2,1-7H3/q+1/t26-,28-,29+,30-,31+,32+,33-,34-,35-/m1/s1 |
Clé InChI |
VLHJTEWMFGRWIW-UIAMOCINSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H]([N+]4(C)C)CC5=CC=CC=C5)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC([N+]4(C)C)CC5=CC=CC=C5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



